Venodilatory Potency of 1,2-GDN Compared to Nitroglycerin and 1,3-GDN in Human Veins
In a direct head-to-head comparison using the dorsal hand vein compliance technique in nine healthy volunteers, the venodilatory potency of 1,2-GDN was evaluated against both the parent compound nitroglycerin (GTN) and its isomer 1,3-GDN. The dose rate required to achieve 50% of maximum vasodilation (ED₅₀) was 5.1 ng/min for nitroglycerin, 43 ng/min for 1,2-GDN, and 60 ng/min for 1,3-GDN [1]. These data establish that 1,2-GDN is approximately 8.4-fold less potent than GTN and 1.4-fold more potent than 1,3-GDN under identical experimental conditions, though the difference between the two dinitrate isomers did not reach statistical significance [1].
| Evidence Dimension | Venodilatory potency (dose rate at 50% of maximum vasodilation) |
|---|---|
| Target Compound Data | 43 ng/min |
| Comparator Or Baseline | Nitroglycerin: 5.1 ng/min; 1,3-GDN: 60 ng/min |
| Quantified Difference | 8.4-fold lower than nitroglycerin; 1.4-fold higher than 1,3-GDN (not statistically significant, p < 0.001 only for GTN vs dinitrates) |
| Conditions | Dorsal hand vein compliance technique in 9 healthy volunteers after phenylephrine preconstriction |
Why This Matters
These pharmacodynamic data demonstrate that 1,2-GDN contributes active vasodilatory effect to nitroglycerin therapy and must be distinguished from 1,3-GDN in bioanalytical assays due to differing individual potencies.
- [1] Haefeli WE, et al. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins. Clin Pharmacol Ther. 1992;52(6):590-6. doi:10.1038/clpt.1992.196. PMID: 1458768. View Source
